N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-3-2-4-12(9-11)16-20-17(24-21-16)23-10-15(22)19-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPSGQGOZGZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Sulfanyl-Acetamide Linkage: The final step involves the coupling of the thiadiazole derivative with the bromophenyl compound through a sulfanyl-acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,2,4-Thiadiazole vs. 1,2,4-Triazole Derivatives
The thiadiazole ring in the target compound differs from triazole-based analogs (e.g., compounds in ) by replacing one nitrogen with sulfur. For example:
- Triazole analogs (e.g., 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide, ) exhibit MIC values of 8–64 µg/mL against Escherichia coli, attributed to their ability to disrupt bacterial membrane integrity .
- Thiadiazole derivatives are less explored in the provided evidence but are known in literature for their anti-inflammatory and kinase inhibitory activities due to sulfur's polarizability .
Substituent Effects on Bioactivity
Bromophenyl and Methylphenyl Groups
The 4-bromophenyl group is a common feature in several analogs () and is associated with enhanced receptor binding and halogen-bonding interactions. Key comparisons:
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () acts as a potent FPR2 agonist (EC₅₀ = 12 nM), with the bromine atom critical for receptor specificity .
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () demonstrates enhanced solubility due to the trifluoromethyl group but reduced MIC values compared to iodine-substituted triazoles .
Methylphenyl vs. Pyridinyl/Furyl Substituents
Pharmacological Activity Profiles
Antimicrobial Activity
- Thioacetamide-triazoles (): MIC values range from 8–64 µg/mL against E. coli, with iodine substituents (e.g., 2-iodophenyl) showing superior potency .
- Thiadiazole analogs: Limited data in evidence, but related compounds (e.g., ) with bromophenol substituents exhibit MICs <10 µg/mL against Gram-positive bacteria .
Anti-inflammatory and Receptor Modulation
- FPR2 agonists (): Pyridazinone derivatives with bromophenyl groups activate calcium mobilization in neutrophils, highlighting the role of halogenated aryl groups in chemotaxis .
- Orco channel agonists (): Triazole-based acetamides like VUAA-1 (EC₅₀ = 1.2 µM) share structural similarities but lack thiadiazole cores .
Data Tables
Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives
Biological Activity
N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) that highlight the compound's efficacy.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate the thiadiazole moiety. The structural formula can be represented as:
The compound features a bromophenyl group and a thiadiazole ring linked via a sulfanyl (-S-) bridge to an acetamide group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit substantial antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 μg/mL |
| 2 | Escherichia coli | 64 μg/mL |
| 3 | Candida albicans | 42 μg/mL |
The presence of halogen substituents (like bromine) has been shown to enhance antibacterial activity against Gram-positive bacteria significantly .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have reported that compounds containing the thiadiazole ring exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| A | MCF-7 | 10.28 |
| B | HCT-116 | 12.45 |
| C | HepG2 | 8.107 |
In particular, certain derivatives have shown better activity than standard chemotherapeutic agents like doxorubicin and bleomycin . The mechanism of action is thought to involve the induction of apoptosis through caspase activation pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Pseudomonas aeruginosa and Candida albicans. The results indicated that compounds with substituted phenyl groups showed enhanced inhibition rates compared to standard antibiotics .
- Cytotoxicity Assessment : In another investigation focusing on breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value lower than that of commonly used chemotherapeutics. The study utilized the Sulforhodamine B assay for quantifying cell viability post-treatment .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications in the thiadiazole ring and substituents on the phenyl groups can significantly influence biological activity. For example:
- Halogen Substitution : Compounds with bromine or chlorine substituents exhibited increased antibacterial potency.
- Amino Group Positioning : The positioning of amino groups relative to the thiadiazole ring affects anticancer activity, with certain configurations yielding higher efficacy against specific cancer types .
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., using POCl₃ as a catalyst) to form the 1,2,4-thiadiazole ring . (ii) Sulfanylacetamide coupling : Reacting the thiadiazole intermediate with 2-chloroacetamide derivatives in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C . Optimization : Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiadiazole to chloroacetamide), inert atmosphere (N₂), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of C=O (1680–1700 cm⁻¹), C-S (680–750 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR verifies the acetamide carbonyl (δ ~165 ppm) .
- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., C-S-C ~105°) and packing interactions (e.g., π-π stacking). Data refinement with SHELXL achieves R-factors <0.04 .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). Parameterize force fields (e.g., OPLS-AA) and validate poses via RMSD clustering (<2.0 Å) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. B3LYP/6-311+G(d,p) basis sets predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to analyze stability (RMSF <1.5 Å) and binding free energy (MM-PBSA) .
Q. What experimental approaches resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Cross-validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC₅₀ values (e.g., 5 μM in kinase assays vs. 20 μM in cell-based assays) may arise from membrane permeability issues. Use PAMPA assays to quantify passive diffusion .
- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Phase I/II modifications (e.g., demethylation, glucuronidation) can alter activity .
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to compare replicate data (n ≥ 3). Report p-values and effect sizes to contextualize significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
